2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(1-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-6-11(15)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYIRGDHIYBCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569436 | |
| Record name | 2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91062-67-8 | |
| Record name | 2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenyl-1H-pyrazole-4-carbaldehyde.
Bromination: The aldehyde group is then converted to a bromoacetyl group through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazole derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, exhibit significant anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that certain pyrazole derivatives target specific signaling pathways involved in cancer progression .
Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Research indicates that derivatives of 1H-pyrazole can exhibit activity against a range of bacteria and fungi, making them candidates for the development of new antibiotics .
Material Science Applications
Polymer Chemistry
this compound can be utilized as a building block in the synthesis of novel polymers. Its bromine atom allows for further functionalization, enabling the creation of materials with tailored properties for specific applications such as coatings or adhesives .
Organic Synthesis Applications
Reagent in Synthesis
The compound serves as a versatile reagent in organic synthesis. It can be used in various reactions such as nucleophilic substitutions and coupling reactions to form more complex structures. This makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Comparison with Similar Compounds
Heterocyclic Core Variation
The substitution of the pyrazole ring with other heterocycles significantly alters reactivity and applications:
Key Insights :
- Pyrazole derivatives (e.g., target compound) exhibit higher electrophilicity at the bromoacetyl group compared to triazoles, favoring nucleophilic substitutions .
- Triazole analogs demonstrate superior crystallinity due to intermolecular C–H⋯O/N hydrogen bonds and halogen interactions (Br⋯Br: 3.59–3.65 Å) .
- Thiophene-based bromoketones show reduced biological potency, likely due to decreased electron density at the reactive site .
Substituent Effects on Reactivity and Bioactivity
Variations in aryl substituents modulate electronic properties and bioactivity:
Key Insights :
Biological Activity
2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis
The synthesis of this compound typically involves the bromination of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone. A common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in organic solvents like dichloromethane or ethanol under controlled temperatures. The yield of this reaction can be quite high, often exceeding 85% under optimal conditions .
The compound has the following chemical characteristics:
- Molecular Formula : C11H9BrN2O
- Molecular Weight : 251.11 g/mol
- CAS Number : 706819-66-1
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it is particularly effective against Staphylococcus aureus and Escherichia coli, with MICs ranging from 50 to 100 µg/mL .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting its anticonvulsant effects. Studies have indicated that derivatives of this compound can reduce seizure activity in animal models, suggesting a potential role in treating epilepsy .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of several pyrazole derivatives, including this compound. Results indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of pyrazole derivatives against multi-drug resistant strains. The results confirmed that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent .
Q & A
Q. What are the standard synthetic protocols for preparing 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one?
The compound is typically synthesized via bromination of the parent ketone. A general procedure involves reacting 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one with bromine (Br₂) in acetic acid or dichloromethane at room temperature or under mild heating (~80°C). The reaction is monitored by TLC, followed by cooling, precipitation, and crystallization (e.g., ethanol) . Alternative brominating agents like N-bromosuccinimide (NBS) may also be employed in automated flow reactors for improved efficiency .
Q. How is structural characterization of this compound performed in academic research?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, carbonyl at ~190 ppm in ¹³C NMR).
- Mass spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ at m/z 277/279 for C₁₁H₉BrN₂O).
- X-ray crystallography : Single-crystal diffraction to resolve bond lengths/angles and confirm regioselectivity. SHELXL is commonly used for refinement .
Q. What are common applications of this compound in chemical research?
It serves as a versatile intermediate in:
- Heterocyclic synthesis : Pyrazole and triazole derivatives via nucleophilic substitution (e.g., replacing Br with amines or thiols) .
- Pharmaceutical probes : Structural analogs show antimicrobial, anticancer, and enzyme inhibition activities, though specific bioactivity studies for this compound require further validation .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., non-centrosymmetric space groups) impact structural analysis?
The compound’s bromine and ketone groups can lead to complex crystal packing. For example, pseudo-symmetry or twinning may arise, requiring high-resolution data and robust refinement in SHELXL. In related brominated ketones, non-centrosymmetric space groups (e.g., Pn) with multiple independent molecules in the asymmetric unit have been observed, necessitating careful handling of hydrogen bonding (C–H⋯O/N) and halogen interactions (Br⋯Br) .
Q. What methodological strategies address contradictions in reaction yields or regioselectivity during synthesis?
- Optimizing bromination : Compare Br₂ (exothermic, requires controlled addition) vs. NBS (milder, better selectivity) in different solvents (polar vs. nonpolar).
- Regioselectivity analysis : Use computational methods (DFT) to predict electronic effects of the pyrazole ring on bromine placement. Experimental validation via NOESY NMR or X-ray can resolve ambiguities .
- Byproduct identification : LC-MS or GC-MS to trace side products (e.g., di-brominated species or oxidation byproducts) .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- DFT calculations : Predict electrophilic sites for substitution (e.g., Br atom as a leaving group).
- Docking studies : Screen for biological targets (e.g., kinases or enzymes) by modeling interactions between the ketone/pyrazole moieties and active sites .
- Crystal structure prediction (CSP) : Identify likely packing motifs to guide polymorph screening .
Q. What advanced techniques resolve data discrepancies in spectroscopic vs. crystallographic results?
- Dynamic NMR : Detect conformational flexibility (e.g., rotational barriers around the pyrazole-ethanone bond) that may cause spectral broadening.
- High-pressure crystallography : Explore structural changes under non-ambient conditions to validate static vs. dynamic disorder observed in XRD .
Methodological Tables
Q. Table 1. Comparison of Bromination Methods
| Agent | Solvent | Temp. (°C) | Yield (%) | Key Byproducts | Reference |
|---|---|---|---|---|---|
| Br₂ | Acetic acid | 80 | 65–75 | Di-brominated species | |
| NBS | DCM | RT | 80–85 | Succinimide |
Q. Table 2. Key Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space group | Pn (non-centrosymmetric) |
| Z value | 4 |
| R-factor | <0.05 |
| Halogen interaction | Br⋯Br (3.59–3.65 Å) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
